Cas no 2227669-44-3 (5-(2R)-oxiran-2-yl-3,4-dihydro-2H-pyran)
5-(2R)-oxiran-2-yl-3,4-dihydro-2H-pyran Chemical and Physical Properties
Names and Identifiers
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- 5-(2R)-oxiran-2-yl-3,4-dihydro-2H-pyran
- 5-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-pyran
- EN300-1781322
- 2227669-44-3
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- Inchi: 1S/C7H10O2/c1-2-6(4-8-3-1)7-5-9-7/h4,7H,1-3,5H2/t7-/m0/s1
- InChI Key: LSJZLXVSBSCPLQ-ZETCQYMHSA-N
- SMILES: O1C[C@H]1C1=COCCC1
Computed Properties
- Exact Mass: 126.068079557g/mol
- Monoisotopic Mass: 126.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 21.8Ų
5-(2R)-oxiran-2-yl-3,4-dihydro-2H-pyran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1781322-1g |
5-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-pyran |
2227669-44-3 | 1g |
$1543.0 | 2023-09-20 | ||
| Enamine | EN300-1781322-5g |
5-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-pyran |
2227669-44-3 | 5g |
$4475.0 | 2023-09-20 | ||
| Enamine | EN300-1781322-10g |
5-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-pyran |
2227669-44-3 | 10g |
$6635.0 | 2023-09-20 | ||
| Enamine | EN300-1781322-0.05g |
5-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-pyran |
2227669-44-3 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1781322-0.1g |
5-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-pyran |
2227669-44-3 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1781322-0.25g |
5-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-pyran |
2227669-44-3 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1781322-0.5g |
5-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-pyran |
2227669-44-3 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1781322-1.0g |
5-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-pyran |
2227669-44-3 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1781322-2.5g |
5-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-pyran |
2227669-44-3 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1781322-5.0g |
5-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-pyran |
2227669-44-3 | 5g |
$4475.0 | 2023-06-02 |
5-(2R)-oxiran-2-yl-3,4-dihydro-2H-pyran Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 5-(2R)-oxiran-2-yl-3,4-dihydro-2H-pyran
Comprehensive Introduction to 5-(2R)-oxiran-2-yl-3,4-dihydro-2H-pyran (CAS No. 2227669-44-3)
In the realm of organic chemistry and pharmaceutical intermediates, 5-(2R)-oxiran-2-yl-3,4-dihydro-2H-pyran (CAS No. 2227669-44-3) has emerged as a compound of significant interest. This epoxide-containing heterocyclic structure is widely studied for its potential applications in drug synthesis, material science, and asymmetric catalysis. The presence of both oxirane (epoxide) and dihydropyran moieties in its framework makes it a versatile building block for complex molecular architectures.
The compound's stereospecific (2R)-oxirane configuration is particularly noteworthy, as it enables precise control in chiral synthesis—a critical factor in modern pharmaceutical development. Researchers are increasingly exploring its role in creating bioactive molecules, especially in the context of targeted therapies and small-molecule drug discovery. Recent trends in green chemistry have also spotlighted this compound due to its potential as a sustainable intermediate in eco-friendly synthetic routes.
From a structural perspective, the 3,4-dihydro-2H-pyran ring provides rigidity and lipophilicity, while the oxirane group offers reactivity for ring-opening transformations. This dual functionality has made CAS No. 2227669-44-3 a subject of numerous structure-activity relationship (SAR) studies, particularly in the design of enzyme inhibitors and receptor modulators. Computational chemists frequently incorporate this scaffold in molecular docking simulations, given its prevalence in pharmacologically active compounds.
Industrial applications of 5-(2R)-oxiran-2-yl-3,4-dihydro-2H-pyran are expanding, with patent literature revealing its utility in polymer crosslinking agents and specialty coatings. The compound's thermal stability and controlled reactivity make it attractive for high-performance materials. Furthermore, its compatibility with click chemistry protocols has opened new avenues in bioconjugation and prodrug development—a hot topic in ADC (antibody-drug conjugate) research.
Analytical characterization of this compound typically involves advanced techniques like chiral HPLC for enantiomeric purity verification and 2D-NMR for structural elucidation. The growing demand for high-purity chiral building blocks in pharmaceutical manufacturing has positioned CAS No. 2227669-44-3 as a valuable candidate for GMP-grade synthesis processes. Recent publications have highlighted its use in continuous flow chemistry systems, addressing industry needs for scalable and reproducible production methods.
In the context of AI-assisted drug design, this compound's molecular fingerprint frequently appears in cheminformatics databases as a privileged scaffold. Its PAINS (pan-assay interference compounds) profile has been thoroughly investigated, confirming its suitability for high-throughput screening libraries. The rise of fragment-based drug discovery has further increased attention on this molecule, as its compact size and multiple hydrogen-bonding sites make it ideal for lead optimization strategies.
Environmental and safety assessments of 5-(2R)-oxiran-2-yl-3,4-dihydro-2H-pyran indicate favorable profiles when handled under standard laboratory conditions. Proper storage recommendations typically suggest anhydrous environments to preserve the reactivity of the epoxide group. The compound's stability data and degradation pathways have been documented in several ADME (absorption, distribution, metabolism, excretion) studies, supporting its pharmaceutical applicability.
Looking forward, the scientific community anticipates expanded applications of this compound in biocatalysis and enzyme engineering projects. Its structural features align well with current trends in metabolite synthesis and natural product analogs development. As personalized medicine advances, the demand for specialized intermediates like CAS No. 2227669-44-3 is expected to grow, particularly in orphan drug formulations and targeted delivery systems.
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